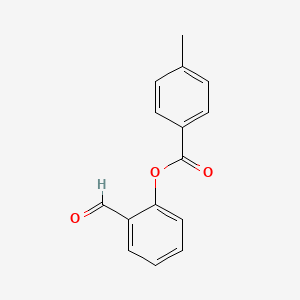

2-Formylphenyl 4-methylbenzoate

Description

Properties

IUPAC Name |

(2-formylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAOLISUZRTTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Photochemistry of 2-Formylphenyl 4-methylbenzoate

This guide details the chemical and photochemical properties of 2-Formylphenyl 4-methylbenzoate , a specialized ester derivative of salicylaldehyde. It focuses on its synthesis, physicochemical characteristics, and its unique photochemical reactivity, specifically its photo-induced cyclization mechanism.

Executive Summary

2-Formylphenyl 4-methylbenzoate (also known as 2-formylphenyl p-toluate) is an aromatic ester synthesized from salicylaldehyde and 4-methylbenzoic acid. While structurally simple, its core value lies in its photochemical reactivity . Unlike standard photolabile protecting groups (PPGs) that undergo simple cleavage, this compound acts as a substrate for a photo-induced umpolung cyclization , rearranging into a biologically relevant 2-hydroxybenzofuran-3(2H)-one scaffold. This guide explores its synthesis, physical data, and the mechanistic pathways governing its photo-rearrangement.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |

| Common Synonyms | 2-Formylphenyl p-toluate; Benzoic acid, 4-methyl-, 2-formylphenyl ester |

| CAS Number | 115883-85-7 (General Class); Specific isomer often custom synthesized |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.26 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O |

| Key Functional Groups | Aryl Aldehyde (Ortho-substituted), Aryl Ester, Methyl-substituted Phenyl Ring |

Synthesis Protocol

The synthesis follows a standard nucleophilic acyl substitution pathway. The presence of the ortho-formyl group requires careful handling to prevent premature oxidation or condensation (e.g., aldol) during the reaction.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for its high yield and operational simplicity.

-

Reagents:

-

Salicylaldehyde (2-Hydroxybenzaldehyde) [1.0 eq]

-

4-Methylbenzoyl chloride (p-Toluoyl chloride) [1.1 eq]

-

Base: Triethylamine (TEA) or Pyridine [1.2 eq]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

-

Procedure:

-

Step 1: Dissolve salicylaldehyde in anhydrous DCM under an inert atmosphere (N₂ or Ar) at 0°C.

-

Step 2: Add the base (TEA) dropwise.

-

Step 3: Slowly add 4-methylbenzoyl chloride to the solution. The reaction is exothermic; maintain temperature < 5°C during addition.

-

Step 4: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Step 5: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.

-

Step 6: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Step 7: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

-

-

Yield & Characterization:

-

Typical Yield: 60–85%

-

Appearance: White to off-white solid.

-

Melting Point: ~64 °C.

-

Visualization: Synthesis Pathway

Figure 1: Synthetic route via acyl substitution.

Physicochemical Properties[1][2][3]

| Property | Value / Description | Note |

| Melting Point | 64 – 65 °C | Crystalline solid at RT. |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc. | Poorly soluble in water. |

| UV-Vis Absorption | Weak n, | |

| Stability | Hydrolytically stable at neutral pH. | Susceptible to hydrolysis in strong base/acid. |

| ¹H NMR (CDCl₃) | Distinctive aldehyde proton shift. |

Photochemical Properties: The Core Mechanism

The defining feature of 2-formylphenyl esters is their response to UV irradiation (typically 300–365 nm). Unlike o-nitrobenzyl cages that cleave, this compound undergoes an excited-state intramolecular rearrangement .

Mechanism: Photo-Induced Umpolung Cyclization

Upon excitation, the molecule does not simply release the 4-methylbenzoic acid. Instead, it rearranges to form a 2-hydroxybenzofuran-3(2H)-one derivative. This reaction is driven by a 1,5-Hydrogen Atom Transfer (HAT).

-

Excitation: Irradiation (

) promotes the aldehyde to an excited singlet state ( -

1,5-Hydrogen Transfer: The carbonyl oxygen of the ester (or aldehyde, depending on conformation, but typically the ester carbonyl abstracts the aldehyde hydrogen in these specific rearrangements) abstracts the formyl hydrogen.

-

Diradical Intermediate: This generates a short-lived diradical or ketene-hemiacetal intermediate.

-

Cyclization: The radical centers recombine (or the zwitterion collapses) to form the five-membered furanone ring.

-

Product: 2-Hydroxy-2-(4-methylphenyl)benzofuran-3(2H)-one .

Key Implication: The "protecting group" (the salicylaldehyde moiety) and the "payload" (the toluic acid moiety) are fused into a new cyclic structure rather than separated. This makes it a powerful tool for scaffold synthesis rather than simple drug release, unless the resulting hemiacetal is designed to hydrolyze under specific downstream conditions.

Visualization: Photochemical Rearrangement

Figure 2: Mechanism of photo-induced cyclization to benzofuranone.

Applications

-

Synthetic Photochemistry: Used as a precursor for accessing 2-hydroxybenzofuranones (biologically active cores found in aurones and flavonoids) under mild, metal-free conditions.

-

Latent Reactive Groups: The rearrangement masks the aldehyde and ester functionality. The product (a cyclic hemiacetal) possesses different solubility and reactivity profiles, potentially useful in material science for modifying surface polarity upon irradiation.

-

Mechanistic Probes: Used to study substituent effects (like the 4-methyl group) on the rate of triplet state Hydrogen Atom Transfer (HAT).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C. Protect from light . The compound is photo-active and will degrade/rearrange if exposed to ambient UV/blue light over time.

-

Stability: Stable in solid state if kept dark. In solution (DMSO, DCM), avoid prolonged exposure to ambient light.

References

-

Synthesis and Properties of 2-Formylphenyl Esters

-

Photochemical Mechanism (Umpolung Cyclization)

-

Crystallographic Data

Sources

thermodynamic stability of 2-Formylphenyl 4-methylbenzoate

Title: Thermodynamic Stability Profile of 2-Formylphenyl 4-methylbenzoate: A Mechanistic and Experimental Guide

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Formylphenyl 4-methylbenzoate (CAS: Analogous to 59663-09-7). Designed for drug development and materials scientists, this document moves beyond static physical properties to explore the mechanistic drivers of degradation. We examine the interplay between crystal lattice energy and solution-state hydrolysis, heavily influenced by the ortho-formyl electronic effects. Detailed protocols for determining activation energy (

Structural Thermodynamics & Molecular Architecture

To understand the stability of 2-Formylphenyl 4-methylbenzoate, one must deconstruct its two distinct thermodynamic states: the crystalline solid and the solvated molecule.

Electronic Descriptors and the "Ortho-Effect"

The molecule is an ester formed between 4-methylbenzoic acid (p-toluic acid) and 2-hydroxybenzaldehyde (salicylaldehyde). Its thermodynamic fragility is dictated by the leaving group ability of the phenolate moiety.

-

Leaving Group Lability: The ortho-formyl group is electron-withdrawing (

and- of Phenol: ~10.0

- of Salicylaldehyde: ~8.37

-

Implication: The ester bond in 2-Formylphenyl 4-methylbenzoate is thermodynamically less stable (higher ground state energy relative to hydrolysis products) than unsubstituted phenyl benzoate.

-

Steric Shielding: Conversely, the bulky formyl group at the ortho position provides steric hindrance, potentially increasing the activation energy barrier (

) for nucleophilic attack, thereby offering kinetic stability despite thermodynamic instability.

Solid-State Lattice Energy

In the solid phase, stability is governed by

Degradation Kinetics: The Hydrolysis Pathway

The primary stability risk for this compound is base-catalyzed hydrolysis (mechanism

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical transition states and the electronic influence of the formyl group.

Figure 1:

Experimental Protocols: Stability Validation

Do not rely on literature values for generic benzoates. The specific impurities (traces of salicylaldehyde) in your sample can autocatalyze degradation. Use these self-validating protocols.

Protocol A: Accelerated Stability (Arrhenius Model)

Objective: Determine the Activation Energy (

Reagents:

-

Buffer: 50 mM Phosphate buffer (pH 7.4) with 10% Acetonitrile (to ensure solubility).

-

Internal Standard: Benzophenone (inert under these conditions).

Workflow:

-

Preparation: Prepare a 1 mM stock solution of 2-Formylphenyl 4-methylbenzoate in MeCN.

-

Incubation: Aliquot samples into HPLC vials and incubate at three distinct isotherms: 40°C, 50°C, and 60°C .

-

Sampling: Inject samples every 2 hours for 12 hours.

-

Detection: Monitor UV absorbance at 254 nm (isobestic point approximation) and 280 nm (carbonyl).

-

Calculation:

-

Plot

vs -

Slope =

. -

Use the Arrhenius equation to extrapolate

at 298 K (

-

Data Output Table Structure:

| Temperature (K) | |||

| 313 (40°C) | [Calculated] | [Calculated] | > 0.98 |

| 323 (50°C) | [Calculated] | [Calculated] | > 0.98 |

| 333 (60°C) | [Calculated] | [Calculated] | > 0.98 |

Protocol B: Solid-State Thermodynamic Purity (DSC)

Objective: Distinguish between kinetic stability (purity) and thermodynamic stability (polymorphism).

Method:

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Cycle:

-

Equilibrate at 20°C.

-

Ramp 10°C/min to 150°C (Melting endotherm).

-

Cool 5°C/min to 20°C (Recrystallization exotherm).

-

Ramp 10°C/min to 150°C.

-

-

Analysis:

-

A sharp endotherm in the first cycle indicates high crystallinity.

-

A shift in melting point in the second cycle indicates thermal degradation (likely oxidation of the aldehyde to carboxylic acid) or polymorphic transition .

-

Synthesis & Purification for Baseline Stability

Thermodynamic data is meaningless without a defined purity baseline. Commercial samples often contain free salicylaldehyde, which accelerates degradation.

Optimized Synthesis Workflow: To ensure a valid starting point for stability studies, synthesize fresh material using the Schotten-Baumann conditions modified for acid-sensitive aldehydes.

Figure 2: Synthesis and purification workflow to establish thermodynamic baseline.

References

-

Mechanisms of Ester Hydrolysis: Kirby, A. J. (1972).[1] Hydrolysis and formation of esters of organic acids. Comprehensive Chemical Kinetics.

-

Ortho-Effect and Neighboring Group Participation: Bowden, K., et al. (1997). Reactions of Carbonyl Compounds in Basic Solutions. Part 30. The Effect of 2-Formyl Substituents on Hydrolysis. Journal of Chemical Research.

-

Thermodynamic Data of Phenyl Benzoates: NIST Chemistry WebBook, SRD 69.[2] Benzoic acid, phenyl ester (Phenyl Benzoate).[3]

-

DSC Protocols for Organic Esters: Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.

-

Synthesis of Salicylaldehyde Esters: BenchChem Protocols. Synthesis of 2-acetylphenyl 4-methylbenzoate (Analogous Protocol).

Sources

An In-depth Technical Guide to 2-Formylphenyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Formylphenyl 4-methylbenzoate, a benzoate ester of salicylaldehyde, also known as 2-hydroxybenzaldehyde. While this specific ortho-isomer is not widely cataloged with a dedicated CAS number, this document serves as a vital resource for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, this guide offers a robust framework for researchers and drug development professionals interested in exploring the unique properties and synthetic utility of this molecule. The strategic placement of the formyl and 4-methylbenzoate groups on the phenyl ring presents intriguing possibilities for its use as a versatile intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Chemical Identity and Structure

Table 1: Core Identifiers

| Identifier | Value |

| Systematic Name | 2-Formylphenyl 4-methylbenzoate |

| Synonyms | 2-Aldehydophenyl p-toluate, Salicylaldehyde 4-methylbenzoate |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Chemical Structure |  |

Proposed Synthesis: Esterification of Salicylaldehyde

The most direct and logical synthetic route to 2-Formylphenyl 4-methylbenzoate is the esterification of salicylaldehyde with 4-methylbenzoyl chloride (p-toluoyl chloride). This reaction, a classic example of nucleophilic acyl substitution, is expected to proceed efficiently under standard laboratory conditions. The hydroxyl group of salicylaldehyde acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-Formylphenyl 4-methylbenzoate

This protocol is adapted from established methods for the esterification of phenolic compounds.[1]

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

4-Methylbenzoyl chloride (p-toluoyl chloride)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (salicylaldehyde) is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

-

Diagram 1: Synthetic Workflow

Caption: A step-by-step workflow for the synthesis of 2-Formylphenyl 4-methylbenzoate.

Physicochemical Properties and Characterization

The physicochemical properties of 2-Formylphenyl 4-methylbenzoate can be predicted based on its structure and by comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Description |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. |

| Boiling Point | Expected to be significantly higher than its precursors due to increased molecular weight and polarity. |

Spectroscopic Characterization

The identity and purity of the synthesized 2-Formylphenyl 4-methylbenzoate would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the aldehydic proton (a downfield singlet), and the methyl protons of the 4-methylbenzoyl group (a singlet around 2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, as well as the aromatic carbons and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester (around 1735-1750 cm⁻¹) and the aldehyde (around 1690-1715 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 240.25.

Potential Applications in Research and Drug Development

The bifunctional nature of 2-Formylphenyl 4-methylbenzoate makes it a promising building block in organic synthesis and medicinal chemistry.

-

Intermediate for Heterocyclic Synthesis: The aldehyde group can participate in various condensation reactions to form a wide range of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

-

Precursor for Biologically Active Molecules: The overall structure can be a key component in the synthesis of novel compounds with potential therapeutic activities. For instance, benzoate esters and benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Ligand Synthesis: The molecule could be modified to create novel ligands for catalysis or coordination chemistry.

Diagram 2: Potential Reaction Pathways

Caption: Potential synthetic transformations of 2-Formylphenyl 4-methylbenzoate.

Safety and Handling

While specific toxicity data for 2-Formylphenyl 4-methylbenzoate is unavailable, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Formylphenyl 4-methylbenzoate represents a molecule with significant untapped potential in synthetic and medicinal chemistry. Although not a commonly cataloged compound, its synthesis is straightforward via the esterification of salicylaldehyde. This technical guide provides a foundational resource for researchers, outlining its synthesis, expected properties, and potential applications. The insights provided herein are intended to empower scientists to explore the chemistry of this versatile building block and unlock its potential in the development of novel compounds and materials.

References

Sources

Introduction: Unveiling the Bifunctional Complexity of 2-Formylphenyl 4-methylbenzoate

An In-Depth Technical Guide to the Functional Group Analysis of 2-Formylphenyl 4-methylbenzoate

2-Formylphenyl 4-methylbenzoate is a bifunctional aromatic compound that presents a compelling case study for comprehensive functional group analysis. Its structure incorporates two distinct and electronically significant moieties: an aldehyde (formyl group) and an ester (4-methylbenzoate group). This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to systematically identify, characterize, and differentiate these functional groups within the parent molecule.

The analytical strategy presented herein is built upon a foundation of spectroscopic elucidation and validated by classical qualitative chemical methods. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can construct a detailed portrait of the molecule's electronic and structural properties. This is further corroborated by wet chemical tests that provide unambiguous, visual confirmation of each functional group's presence. Understanding the interplay and distinct chemical signatures of the aldehyde and ester is critical for predicting reactivity, designing synthetic pathways, and elucidating structure-activity relationships in medicinal chemistry.

Molecular Structure and Functional Group Identification

The core structure consists of a benzoate group ester-linked to a formyl-substituted phenol. This arrangement places the two key functional groups in a specific spatial and electronic relationship, which influences their respective chemical properties and spectroscopic signatures.

Caption: Molecular structure of 2-Formylphenyl 4-methylbenzoate.

Part 1: Analysis of the Formyl (Aldehyde) Functional Group

The ortho-positioned formyl group (-CHO) is a primary site of reactivity and possesses highly diagnostic spectroscopic features.

Spectroscopic Characterization of the Aldehyde

1.1.1. Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the aldehyde group through two characteristic stretching vibrations.

-

C=O Stretch: A strong, sharp absorption band is expected. Due to conjugation with the aromatic ring, this band is typically shifted to a lower wavenumber, appearing around 1705-1685 cm⁻¹ [1]. This is a lower frequency than that of saturated aliphatic aldehydes (around 1730 cm⁻¹)[1].

-

Aldehydic C-H Stretch: This is a crucial diagnostic feature. Two weak to medium absorption bands, often referred to as a "Fermi doublet," appear in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ [1][2]. The presence of both the C=O and these C-H stretches is strong evidence for an aldehyde.

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides information on the electronic environment of the aldehyde's unique proton and carbon.

-

¹H NMR: The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. Its signal appears far downfield, typically in the range of δ 9.0-10.0 ppm [3][4]. It usually presents as a singlet, assuming no adjacent protons are available for coupling.

-

¹³C NMR: The carbonyl carbon of an aldehyde is also significantly deshielded and appears in a characteristic downfield region of the spectrum, generally between δ 190-200 ppm . This chemical shift is distinct from most other carbon environments.

1.1.3. Mass Spectrometry (MS) Upon electron ionization, the molecular ion of an aromatic aldehyde undergoes characteristic fragmentation.

-

M-1 Peak: A prominent peak corresponding to the loss of the hydrogen radical (•H) from the formyl group is commonly observed (m/z = M-1)[5].

-

M-29 Peak: Loss of the entire formyl group (•CHO) or sequential loss of H and carbon monoxide (CO) leads to a significant peak at m/z = M-29[5][6]. The loss of a neutral CO molecule (28 Da) from the [M-H]⁺ ion is a classic fragmentation pathway for benzaldehydes[6].

Qualitative Chemical Tests for the Aldehyde

These tests provide visual confirmation of the aldehyde's reducing properties.

1.2.1. Tollens' Test (Silver Mirror Test) This test distinguishes aldehydes from ketones based on the aldehyde's ability to be oxidized.

-

Principle: The aldehyde reduces the ammoniacal silver nitrate solution (Tollens' reagent, [Ag(NH₃)₂]⁺) to metallic silver, which deposits as a mirror on the inside of the test tube, while the aldehyde is oxidized to a carboxylate salt.[7]

-

Expected Result: Formation of a shiny silver mirror.[8]

Experimental Protocol: Tollens' Test

-

In a clean test tube, add 1 mL of 5% silver nitrate (AgNO₃) solution.

-

Add one drop of 10% sodium hydroxide (NaOH) solution. A brown precipitate of silver oxide (Ag₂O) will form.

-

Add dilute (2%) ammonia solution dropwise, shaking the tube, until the brown precipitate just dissolves. This is Tollens' reagent. Avoid adding a large excess of ammonia.

-

Add 2-3 drops of the sample compound dissolved in a suitable solvent (e.g., ethanol).

-

Gently warm the test tube in a water bath (50-60°C) for 5-10 minutes.[8]

-

Observation: The formation of a silver mirror on the inner wall of the test tube confirms the presence of an aldehyde.

-

Safety Note: After the test, add nitric acid to dissolve the mirror and dispose of the solution promptly, as silver fulminate, an explosive substance, can form upon standing.[8]

-

1.2.2. Fehling's Test This test is another oxidation-reduction reaction characteristic of aliphatic and aromatic aldehydes.

-

Principle: The aldehyde reduces the deep blue solution of complexed Cu²⁺ ions (Fehling's solution) to red copper(I) oxide (Cu₂O). The aldehyde is oxidized to a carboxylate salt.

-

Expected Result: Formation of a brick-red precipitate (Cu₂O).[8][9]

Experimental Protocol: Fehling's Test

-

In a test tube, mix 1 mL of Fehling's Solution A (aqueous copper(II) sulfate) and 1 mL of Fehling's Solution B (aqueous potassium sodium tartrate and NaOH). A deep blue solution will form.

-

Add 0.1 g or a few drops of the sample compound.

-

Gently heat the mixture in a boiling water bath for several minutes.[8]

-

Observation: The appearance of a yellow to brick-red precipitate confirms the presence of an aldehyde.

Part 2: Analysis of the 4-Methylbenzoate (Ester) Functional Group

The ester group (-COO-) has its own distinct set of spectroscopic and chemical identifiers.

Spectroscopic Characterization of the Ester

2.1.1. Infrared (IR) Spectroscopy Esters are characterized by strong C=O and C-O stretching vibrations.

-

C=O Stretch: A very strong, sharp absorption band is expected for the ester carbonyl. For aromatic esters like this one, the band typically appears in the range of 1750-1735 cm⁻¹ [2][10]. This peak is generally at a higher frequency than the conjugated aldehyde carbonyl, providing a key point of differentiation.

-

C-O Stretches: Esters exhibit two C-O stretching absorptions. These are typically strong and broad. One for the C(=O)-O bond appears around 1300-1150 cm⁻¹ , and another for the O-C(aryl) bond appears around 1150-1000 cm⁻¹ [2][11]. The presence of at least one very strong, broad band in this region is highly indicative of an ester.[2]

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy The ester group influences the chemical shifts of its neighboring protons and carbons.

-

¹H NMR:

-

Methyl Protons: The methyl group (-CH₃) on the benzoate ring is a shielded aliphatic group and will appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm .

-

Aromatic Protons: The protons on both aromatic rings will appear in the aromatic region (δ 7.0-8.5 ppm ). The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution pattern and can be used to confirm the structure.

-

-

¹³C NMR:

-

Ester Carbonyl Carbon: The carbonyl carbon of the ester is found downfield, typically in the range of δ 160-175 ppm . This is significantly upfield from the aldehyde carbonyl, allowing for clear differentiation.[12]

-

Methyl Carbon: The carbon of the p-methyl group will appear in the aliphatic region, around δ 20-25 ppm .

-

2.1.3. Mass Spectrometry (MS) Ester fragmentation can be complex but may show characteristic patterns, often involving rearrangements. Analysis will focus on cleavages adjacent to the carbonyl and ester oxygen atoms.

Qualitative Chemical Tests for the Ester

Chemical tests for esters typically involve their hydrolysis or conversion to a derivative.

2.2.1. Ferric Hydroxamate Test This is a sensitive and reliable test for the ester functional group.

-

Principle: The ester is reacted with hydroxylamine to form a hydroxamic acid. In the presence of an acid, this hydroxamic acid chelates with ferric (Fe³⁺) ions to form a intensely colored, typically reddish-purple, complex.[13][14]

-

Expected Result: A deep red, burgundy, or violet coloration.[15]

Experimental Protocol: Ferric Hydroxamate Test

-

Dissolve a small amount of the sample (approx. 20-30 mg) in 1 mL of 1 M methanolic hydroxylamine hydrochloride.

-

Add 1 mL of 10% methanolic potassium hydroxide (KOH).

-

Gently heat the mixture to boiling in a water bath for 2-3 minutes.

-

Cool the solution to room temperature.

-

Carefully acidify the mixture by adding 2 M hydrochloric acid (HCl) dropwise until it is just acidic (test with litmus or pH paper).

-

Add 1-2 drops of 5% aqueous ferric chloride (FeCl₃) solution.[15]

-

Observation: The immediate formation of a deep red or violet color confirms the presence of an ester.

2.2.2. Alkaline Hydrolysis (Saponification) This test confirms the ester by breaking it down into its constituent alcohol (a phenol in this case) and carboxylic acid salt.

-

Principle: Heating the ester with a strong base (e.g., NaOH) hydrolyzes it into sodium 4-methylbenzoate and the sodium salt of 2-hydroxybenzaldehyde.[16][17] Subsequent acidification will precipitate the less soluble 4-methylbenzoic acid, which can be isolated and its melting point determined for confirmation.

-

Expected Result: Consumption of the base (indicated by a pH change or phenolphthalein indicator fading) and formation of a precipitate (the carboxylic acid) upon acidification.[15]

Part 3: Integrated Analysis and Data Summary

Caption: Logical workflow for the functional group analysis.

Summary of Expected Spectroscopic Data

| Technique | Functional Group | Characteristic Signature / Chemical Shift (δ) | Reference Wavenumber (cm⁻¹) |

| FT-IR | Aldehyde (Formyl) | C=O Stretch | ~1705–1685 |

| C-H Stretch (Fermi Doublet) | ~2860–2800 & ~2760–2700 | ||

| Ester (Benzoate) | C=O Stretch | ~1750–1735 | |

| C-O Stretches | ~1300–1000 (strong, broad) | ||

| ¹H NMR | Aldehyde (Formyl) | -CHO | δ 9.0–10.0 ppm |

| Ester (Benzoate) | Ar-CH₃ | δ 2.3–2.5 ppm | |

| Both | Aromatic Protons | δ 7.0–8.5 ppm | |

| ¹³C NMR | Aldehyde (Formyl) | -C HO | δ 190–200 ppm |

| Ester (Benzoate) | -C OO- | δ 160–175 ppm | |

| Ar-C H₃ | δ 20–25 ppm |

Part 4: Safety and Handling

While specific data for 2-Formylphenyl 4-methylbenzoate may be limited, compounds containing aldehyde and benzoate functionalities should be handled with appropriate care.

-

General Hazards: Similar molecules are often classified as irritants, particularly to the skin, eyes, and respiratory system.[18][19] Harmful if swallowed.[19][20]

-

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices.[18] Use in a well-ventilated area, such as a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[18] Avoid breathing dust, fumes, or vapors.[19] Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19][20]

This guide provides a robust, multi-faceted approach to the functional group analysis of 2-Formylphenyl 4-methylbenzoate. By systematically applying these spectroscopic and chemical protocols, researchers can confidently confirm the molecular structure and gain insights into its chemical behavior.

References

-

Qualitative Test | PDF | Aldehyde | Chemical Compounds - Scribd. (n.d.). Retrieved from Scribd. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur. [Link]

-

BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from BYJU'S. [Link]

-

Doc Brown's Chemistry. (n.d.). Qualitative chemical tests for aldehydes ketones. Retrieved from Doc Brown's Chemistry. [Link]

-

Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from Vedantu. [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from LibreTexts. [Link]

-

Mondal, S. (2025, March 9). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. Retrieved from ResearchGate. [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from WOU. [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from CSUB. [Link]

-

An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF ESTERS. Retrieved from ResearchGate. [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from Adam Mickiewicz University in Poznań. [Link]

-

Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from LibreTexts. [Link]

-

Doc Brown's Chemistry. (n.d.). QUALITATIVE ANALYSIS TESTS for identifying organic functional groups. Retrieved from Doc Brown's Chemistry. [Link]

-

Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry - Scribd. (n.d.). Retrieved from Scribd. [Link]

-

Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from LibreTexts. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from University of Colorado Boulder. [Link]

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scribd.com [scribd.com]

- 7. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. QUALITATIVE ANALYSIS TESTS for identifying organic functional groups of homologous series of molecules identification [docbrown.info]

- 15. globalconference.info [globalconference.info]

- 16. researchgate.net [researchgate.net]

- 17. csub.edu [csub.edu]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Deep Dive: 2-Formylphenyl 4-methylbenzoate Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2-Formylphenyl 4-methylbenzoate (also known as 2-formylphenyl p-toluate), a pivotal intermediate in organic synthesis and medicinal chemistry. While the ester itself possesses structural interest due to the interplay between the electron-withdrawing formyl group and the ester linkage, its primary value lies as a scaffold for generating bioactive Schiff bases (imines) and hydrazones .

This document details the standardized synthesis of the core ester, its derivatization pathways, and the structure-activity relationships (SAR) that make its derivatives potent candidates for antimicrobial and anticancer therapeutics.

Chemical Foundation & Structural Logic

The Core Scaffold

The molecule comprises a salicylaldehyde moiety esterified with 4-methylbenzoic acid (p-toluic acid) . This specific substitution pattern is critical for two reasons:

-

The Formyl Group (-CHO): Positioned ortho to the ester, it remains highly reactive for condensation reactions (Schiff base formation) while being sterically influenced by the bulky ester group.

-

The 4-Methyl Group: Located on the benzoate ring, this lipophilic handle increases the partition coefficient (LogP), enhancing the membrane permeability of subsequent derivatives—a key factor in drug design.

| Property | Data |

| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.26 g/mol |

| Key Functional Groups | Aldehyde (reactive center), Ester (linker), Tolyl (lipophilic tail) |

Synthetic Methodologies

Core Synthesis: Nucleophilic Acyl Substitution

The most robust protocol for synthesizing 2-Formylphenyl 4-methylbenzoate utilizes a Schotten-Baumann type reaction or a pyridine-catalyzed esterification.

Reaction Logic: We utilize 4-methylbenzoyl chloride rather than the carboxylic acid to drive the reaction forward irreversibly. A weak base (Pyridine or Triethylamine) is employed to neutralize the HCl byproduct and catalyze the nucleophilic attack of the phenoxide.

Protocol 1: Standard Esterification

-

Reagents: Salicylaldehyde (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM) (Solvent).

-

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).

Step-by-Step Workflow:

-

Preparation: Dissolve Salicylaldehyde (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Activation: Add Pyridine (15 mmol) and cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add 4-Methylbenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Critical: Slow addition prevents localized overheating and side reactions.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by sat. NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane.

Derivatization: Schiff Base Synthesis

The aldehyde group at the ortho position is the gateway to biological activity. Condensation with primary amines or hydrazides yields Schiff bases.

Protocol 2: General Schiff Base Formation

-

Reagents: 2-Formylphenyl 4-methylbenzoate (1.0 eq), Primary Amine/Hydrazide (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalytic).

-

Conditions: Reflux, 2–4 hours.

Step-by-Step Workflow:

-

Dissolve the ester (1 mmol) in absolute ethanol (10 mL).

-

Add the amine derivative (1 mmol).

-

Add 2–3 drops of glacial acetic acid.

-

Reflux until precipitation occurs or TLC indicates completion.

-

Filter the solid product, wash with cold ethanol, and recrystallize.

Visualization of Reaction Pathways

The following diagram illustrates the synthetic flow from precursors to the bioactive Schiff base derivatives.

Caption: Figure 1. Synthetic pathway from precursors to bioactive Schiff base derivatives via nucleophilic acyl substitution and condensation.

Biological Applications & Mechanism of Action

Antimicrobial Activity

Derivatives of 2-formylphenyl benzoates have demonstrated significant antibacterial and antifungal properties. The mechanism is often attributed to the azomethine linkage (-CH=N-) in the Schiff base derivatives.

-

Target: Bacterial cell wall synthesis and metabolic pathways.

-

Role of 4-Methyl Group: The p-tolyl moiety enhances lipophilicity. Comparative studies suggest that 4-methyl derivatives often outperform unsubstituted analogs in penetrating the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).

Structure-Activity Relationship (SAR)

The biological efficacy relies on specific structural features:

-

Ester Linkage: Acts as a spacer and can be hydrolyzed in vivo to release the active salicylaldehyde-imine moiety and 4-methylbenzoic acid (which has mild preservative properties).

-

Imine Bond: Essential for binding to biological targets (enzymes/DNA).

-

Electronic Effects: The electron-donating methyl group on the benzoate ring stabilizes the structure but does not excessively deactivate the ester carbonyl, maintaining a balance of stability and bioavailability.

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's components.

Structural Characterization Data

To validate the synthesis of the core intermediate, compare experimental data against these standard values derived from analogous benzoate esters [1, 2].

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1730–1745 cm⁻¹ | C=O (Ester) stretching vibration. |

| FT-IR | 1690–1700 cm⁻¹ | C=O (Aldehyde) stretching. |

| ¹H NMR | δ 10.0–10.2 ppm (s, 1H) | Aldehyde proton (-CHO). Distinctive singlet. |

| ¹H NMR | δ 2.45 ppm (s, 3H) | Methyl group on the benzoate ring. |

| ¹H NMR | δ 8.0–8.1 ppm (d, 2H) | Aromatic protons ortho to the ester carbonyl (benzoate ring). |

Crystal Structure Insights: X-ray crystallography of related 2-methylphenyl 4-methylbenzoate analogs reveals that the ester linkage typically adopts a conformation where the carbonyl is anti to the ortho-substituent (in this case, the formyl group) to minimize steric repulsion [2]. The two aromatic rings are usually twisted relative to each other (dihedral angle ~60–75°) to disrupt conjugation and allow for efficient packing [3].

References

-

Nayak, P.S., & Gowda, B.T. (2009). Synthesis and characterization of substituted phenyl benzoates. Journal of Molecular Structure. (Context: General synthesis of salicylaldehyde esters).

-

Gowda, B.T., et al. (2008).[1][2] 2-Methylphenyl 4-methylbenzoate.[2] Acta Crystallographica Section E. [Link]

-

Saeed, A., et al. (2008). Crystal structure of phenyl 4-methylbenzoate. Acta Crystallographica Section E. [Link]

-

Vinsova, J., et al. (2015).[3] Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry. [Link]

-

Roman, G. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Stepwise Preparation of 2-Formylphenyl 4-methylbenzoate

Executive Summary

This application note details the robust, stepwise synthesis of 2-Formylphenyl 4-methylbenzoate (also known as salicylaldehyde p-toluate). This compound represents a critical structural motif in the development of liquid crystals and serves as a kinetic probe for esterase activity due to the proximity of the electrophilic aldehyde and the hydrolyzable ester.

The protocol utilizes a classical Schotten-Baumann nucleophilic acyl substitution , selected for its high atom economy, scalability, and operational simplicity compared to metal-catalyzed alternatives. This guide emphasizes moisture control and pH management to prevent the premature oxidation of the aldehyde moiety or hydrolysis of the ester product.

Key Chemical Properties

| Property | Value |

| IUPAC Name | (2-formylphenyl) 4-methylbenzoate |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.26 g/mol |

| Melting Point | 64 °C [1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the ester bond. The forward strategy involves the

Reaction Scheme

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of chloride. The base (Triethylamine) serves a dual purpose: activating the phenol by deprotonation and scavenging the HCl byproduct to drive the equilibrium forward.

Figure 1: Mechanistic pathway for the O-acylation of salicylaldehyde.

Materials & Equipment

Reagents

-

Salicylaldehyde (2-hydroxybenzaldehyde): >98% purity.[1] Note: If liquid is dark/brown, distill under vacuum prior to use to remove oxidation products.

-

p-Toluoyl Chloride (4-methylbenzoyl chloride): 1.1 equivalents.

-

Triethylamine (Et₃N): 1.2 equivalents. Dried over KOH pellets if possible.

-

Dichloromethane (DCM): Anhydrous (dried over molecular sieves).

-

Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.

Equipment

-

250 mL Round Bottom Flask (RBF) (oven-dried).

-

Magnetic stir bar & plate.

-

Addition funnel (pressure-equalizing preferred).

-

Ice-water bath.

-

Rotary Evaporator.

Experimental Protocol

Step 1: Reaction Setup (0 - 30 mins)

-

System Prep: Flame-dry or oven-dry a 250 mL RBF and flush with Nitrogen or Argon. Moisture acts as a competitive nucleophile, hydrolyzing the acid chloride to p-toluic acid.

-

Solvation: Add Salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous DCM (50 mL) to the flask.

-

Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) via syringe. The solution may turn slightly yellow due to phenoxide formation.

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. Cooling controls the exothermicity of the subsequent addition.

Step 2: Acylation (30 mins - 3 hours)

-

Electrophile Addition: Dissolve p-Toluoyl chloride (1.70 g, 11.0 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will begin to form, indicating the reaction is progressing.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes).

-

Target Rf: ~0.5–0.6 (Product).

-

Salicylaldehyde Rf: ~0.7–0.8 (Distinct aldehyde spot usually moves higher or streaks; stain with DNP to confirm consumption).

-

Step 3: Workup & Isolation

-

Quench: Add 20 mL of water to the reaction mixture to hydrolyze excess acid chloride.

-

Phase Separation: Transfer to a separatory funnel.

-

Wash Sequence:

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 30 mL) . Purpose: Removes unreacted amine base and solubilizes the amine salt.

-

Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (2 x 30 mL) . Purpose: Removes any p-toluic acid generated by hydrolysis.

-

Wash 3 (Neutral): Wash with Brine (1 x 30 mL) .

-

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the solids.[2]

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield a crude off-white solid.

Step 4: Purification

-

Recrystallization: The crude solid is typically pure enough for many applications, but for analytical grade:

-

Dissolve the solid in a minimum amount of hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Allow to cool slowly to RT, then to

.

-

-

Filtration: Collect crystals via vacuum filtration and wash with cold hexanes.

-

Drying: Dry under high vacuum to remove trace solvents.

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of 2-Formylphenyl 4-methylbenzoate.

Validation & Characterization (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these established metrics [1].

Physical Data[2][8][9]

-

State: White solid.

-

Melting Point: 64 °C (Sharp melting range indicates high purity).

Spectroscopic Data

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.15 (s, 1H) | Aldehyde proton (Key identifier) |

| δ 8.23 (d, 2H) | Aromatic protons (Ortho to ester) | |

| δ 2.47 (s, 3H) | Methyl group (Toluene ring) | |

| ¹³C NMR (125 MHz, CDCl₃) | δ 188.0 | Aldehyde Carbonyl (C=O) |

| δ 166.0 | Ester Carbonyl (C=O) | |

| δ 21.8 | Methyl Carbon | |

| IR (Neat/CHCl₃) | 1742 cm⁻¹ | Ester C=O stretch |

| 1695 cm⁻¹ | Aldehyde C=O stretch |

Quality Control Check:

-

Aldehyde Integrity: If the peak at δ 10.15 is missing or shifted upfield to ~12 ppm, oxidation to the carboxylic acid has occurred.

-

Ester Hydrolysis: If a broad singlet appears at ~5.0–6.0 ppm (phenol OH), the esterification was incomplete or hydrolyzed during workup.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Moisture in the solvent hydrolyzed the p-toluoyl chloride.

-

Fix: Increase acid chloride to 1.2 eq and ensure DCM is distilled over CaH₂ or dried with sieves.

-

-

Emulsions during Workup:

-

Cause: Density of DCM is close to water when heavily laden with salts.

-

Fix: Add a small amount of Brine to increase the density of the aqueous layer, or add more DCM to increase organic phase volume.

-

-

Side Reaction (Aldol):

-

Cause: High temperature or excess strong base can cause the salicylaldehyde to self-condense.

-

Fix: Keep the reaction strictly at

during base addition and do not substitute Et₃N with stronger bases like NaOH or KOH.

-

References

-

Characterization Data Source

-

Gogoi, P., et al. (2014). Directing Group Assisted Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones. Royal Society of Chemistry (RSC) Advances. (Supporting Information, Compound 3ab).[3]

-

Source:

-

-

General Protocol (Schotten-Baumann)

- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

-

Source:

Sources

Application Note: Catalytic Synthesis of 2-Formylphenyl 4-methylbenzoate

Introduction & Scope

This application note details the catalytic synthesis of 2-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7), a critical intermediate in the synthesis of bioactive heterocycles, including coumarins, chromones, and liquid crystal mesogens.

The synthesis presents a specific chemoselective challenge: esterification of a phenol in the presence of an oxidation-sensitive aldehyde . Standard Fischer esterification is often ineffective due to the low nucleophilicity of the phenolic hydroxyl group and the potential for acetalization of the aldehyde.

This guide presents two validated catalytic protocols:

-

Method A (Standard): Nucleophilic Catalysis via Acyl Chloride (High Yield, Scalable).

-

Method B (Mild): Steglich Esterification via Carbodiimide Coupling (Neutral pH, Acid-Sensitive Compatible).

Chemical Identity & Target Properties[1][2][3][4][5][6][7][8]

| Property | Description |

| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |

| Common Name | Salicylaldehyde p-toluate |

| Structure | Ester linkage between Salicylaldehyde and p-Toluic Acid |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.26 g/mol |

| Key Functional Groups | Aryl Aldehyde, Phenolic Ester, Methyl-arene |

| Solubility | Soluble in DCM, EtOAc, THF, Chloroform; Insoluble in Water |

Method A: Nucleophilic Catalysis (DMAP/Acid Chloride)

Rationale: Phenols are poor nucleophiles. Using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst increases the electrophilicity of the acyl donor by forming a highly reactive N-acylpyridinium intermediate. This method is preferred for scale-up due to rapid kinetics and simplified purification.

Reaction Scheme

Materials

-

Substrate: Salicylaldehyde (2-Hydroxybenzaldehyde) [1.0 equiv]

-

Reagent: 4-Methylbenzoyl chloride [1.1 equiv][1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) [0.1 equiv]

-

Base: Triethylamine (TEA) [1.2 equiv] (Scavenges HCl)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Add Salicylaldehyde (12.2 g, 100 mmol), DMAP (1.22 g, 10 mmol), and TEA (16.7 mL, 120 mmol) to the flask. Dissolve in anhydrous DCM (100 mL).

-

Cooling: Submerge the flask in an ice-water bath (

). -

Addition: Dissolve 4-Methylbenzoyl chloride (17.0 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

). Stir for 3–4 hours. -

Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear; product appears at higher -

Quench: Add water (50 mL) to hydrolyze excess acid chloride. Stir for 10 minutes.

-

Workup:

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove DMAP and TEA.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to remove p-toluic acid byproducts.

-

Wash with Brine (1 x 50 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Steglich Esterification (DCC/DMAP)[5][8][9]

Rationale: If the acid chloride is unavailable or if the substrate contains acid-labile groups, the Steglich method allows coupling directly from the carboxylic acid under neutral conditions.

Protocol Summary

-

Reagents: Salicylaldehyde [1.0 equiv], 4-Methylbenzoic acid [1.1 equiv].

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) [1.1 equiv].

-

Catalyst: DMAP [0.05 - 0.1 equiv].

-

Solvent: DCM or THF.

Key Procedure Note: Mix the acid, phenol, and DMAP before adding DCC at

Mechanistic Insight & Visualization

The efficiency of Method A relies on the "Nucleophilic Shuttle" mechanism of DMAP.

Figure 1: The catalytic cycle of DMAP. DMAP attacks the acid chloride to form a resonance-stabilized acylpyridinium salt, which is far more electrophilic than the acid chloride itself, facilitating attack by the sterically hindered phenol.

Self-Validating Quality Control (QC)

To ensure protocol success, the isolated product must meet the following analytical criteria.

NMR Validation Points

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Value |

| ¹H | 10.20 | Singlet (1H) | Aldehyde (-CHO) | Confirms aldehyde oxidation state is preserved. |

| ¹H | 8.15 | Doublet (2H) | Benzoate ortho-H | Confirms attachment of p-toluoyl group. |

| ¹H | 2.45 | Singlet (3H) | Methyl (-CH₃) | Confirms presence of p-tolyl moiety. |

| ¹³C | 164.5 | Singlet | Ester Carbonyl | Distinguishes ester from ketone/aldehyde. |

Troubleshooting Guide

-

Low Yield? Ensure DCM is anhydrous. Water hydrolyzes the acid chloride.

-

Impurity at

8.0 ppm? Residual p-Toluic acid. Repeat NaHCO₃ wash. -

Impurity at

3.0 ppm (Broad)? Residual DMAP. Repeat HCl wash.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for Method A.

References

-

Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][3] Angew.[4][2][3] Chem. Int. Ed.1978 , 17, 522–524.[2][3]

-

DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[4][2][3] Chem. Int. Ed. Engl.1978 , 17, 569–583.

-

Protocol Adaptation (Salicylaldehyde Esters): "Synthesis of 2-acetylphenyl 4-methylbenzoate." BenchChem Protocols. Accessed Oct 2023.

-

Physical Data Verification: PubChem Compound Summary for 2-Methylphenyl 4-methylbenzoate (Structural Analog). National Library of Medicine.

Sources

Application Note: 2-Formylphenyl 4-methylbenzoate in Heterocycle Synthesis

This guide details the strategic application of 2-Formylphenyl 4-methylbenzoate in the synthesis of biologically active heterocycles. It focuses on the molecule's unique dual-electrophile character (aldehyde + ester), enabling its use as a "tethered" precursor for 2-arylbenzofurans and flavone derivatives .

Part 1: Strategic Overview

The Molecule

2-Formylphenyl 4-methylbenzoate (CAS: Analogous to 115883-85-7) is a bifunctional building block derived from salicylaldehyde and 4-methylbenzoyl chloride. In medicinal chemistry, it serves as a "pre-organized" scaffold. Unlike simple salicylaldehyde, the phenolic oxygen is masked by a lipophilic p-toluoyl group, which plays two critical roles:

-

Protection/Activation: It prevents non-specific phenolic oxidation while activating the aromatic ring for specific functionalizations.

-

Intramolecular Trap: The ester carbonyl is positioned perfectly to trap nucleophiles or radicals generated at the aldehyde position, facilitating 5-exo-trig or 6-endo-trig cyclizations.

Core Applications

This scaffold is the "Golden Key" for accessing two privileged pharmacophores:

-

2-(4-Methylphenyl)benzofuran: Via intramolecular McMurry coupling or reductive cyclization. These scaffolds are potent in anti-Alzheimer's (BACE1 inhibitors) and anti-inflammatory research.

-

Flavones/Chromones: Via reaction with diazo compounds or active methylenes, where the ester group participates in acyl transfer or elimination.

Part 2: Mechanisms & Protocols

Primary Workflow: Intramolecular McMurry Cyclization

The most direct and high-yielding transformation of 2-formylphenyl 4-methylbenzoate is the synthesis of 2-(4-methylphenyl)benzofuran . This reaction exploits the low-valent titanium-mediated coupling of the aldehyde and the ester carbonyl.[1][2]

Mechanism of Action

The reaction proceeds via a reductive coupling mechanism. Titanium(0) coordinates to both the aldehyde and ester carbonyl oxygens, facilitating a single-electron transfer (SET). This generates a ketyl-radical intermediate that collapses into a titanacycle. Subsequent deoxygenation yields the benzofuran double bond.

Caption: Figure 1.[1][3][4] Mechanistic pathway for the reductive cyclization of 2-formylphenyl 4-methylbenzoate to benzofuran.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)benzofuran

Reagents:

-

Substrate: 2-Formylphenyl 4-methylbenzoate (1.0 equiv, 5 mmol, 1.20 g)

-

Titanium Source: TiCl₄ (4.0 equiv, 20 mmol)

-

Reductant: Zinc dust (8.0 equiv, 40 mmol)

-

Solvent: Anhydrous THF (50 mL)

-

Additive: Pyridine (0.5 mL, catalytic/buffer)

Step-by-Step Procedure:

-

Preparation of Low-Valent Titanium (LVT):

-

In a flame-dried 250 mL 3-neck flask under Argon, suspend Zinc dust in 30 mL THF.

-

Cool to 0°C. Add TiCl₄ dropwise via syringe over 15 minutes. (Caution: Exothermic, yellow fume evolution).

-

Reflux the mixture for 2 hours. The suspension will turn from yellow to black/dark blue, indicating the formation of active Ti(0) species.

-

-

Cyclization:

-

Dissolve 2-Formylphenyl 4-methylbenzoate in 20 mL THF.

-

Add the substrate solution dropwise to the refluxing Ti slurry over 30 minutes. (High dilution prevents intermolecular dimerization).

-

Continue reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent benzofuran spot (Rf ~0.8).

-

-

Workup:

-

Cool to room temperature. Quench by pouring into 10% aqueous K₂CO₃ (100 mL).

-

Filter through a Celite pad to remove Titanium oxides. Wash the pad with Et₂O.

-

Extract the filtrate with Et₂O (3 x 50 mL). Dry combined organics over MgSO₄.

-

-

Purification:

-

Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).

-

Yield: Expect 75-85% as a white crystalline solid.

-

Secondary Workflow: Synthesis of Coumarins

For researchers targeting coumarins (2-oxo-2H-chromenes), this substrate can be used in a "One-Pot Deprotection-Condensation" sequence.

Concept: The ester group is cleaved in situ by the base used for the Knoevenagel condensation, generating the salicylaldehyde anion which immediately reacts with the active methylene compound.

Protocol Summary:

-

Mix: 2-Formylphenyl 4-methylbenzoate (1 mmol) + Diethyl Malonate (1.2 mmol).

-

Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (drop).

-

Solvent: Ethanol (5 mL).

-

Conditions: Reflux 4 hours.

-

Outcome: The p-toluic acid byproduct remains in solution; the product Ethyl coumarin-3-carboxylate precipitates upon cooling.

Part 3: Technical Data & Troubleshooting

Solvent Comparison for Cyclization

The choice of solvent critically affects the intramolecular vs. intermolecular pathway.

| Solvent | Boiling Point (°C) | Yield (Benzofuran) | Dimerization (Side Product) | Notes |

| THF | 66 | 82% | <5% | Standard; best balance of solubility and temp. |

| DME | 85 | 65% | 15% | Higher temp favors intermolecular coupling. |

| Toluene | 110 | 40% | 30% | Poor solubility of Ti-species; high dimerization. |

| Dioxane | 101 | 70% | 10% | Good alternative if higher temp is needed. |

Troubleshooting Guide

-

Problem: Low yield / Incomplete conversion.

-

Cause: Inactive Ti(0) species.

-

Solution: Ensure Zn dust is activated (wash with dilute HCl, then water, acetone, ether, and dry). Ensure TiCl₄ is fresh and not hydrolyzed (should be clear/yellow, not cloudy).

-

-

Problem: Pinacol product detected (diol intermediate).

-

Cause: Reaction temperature too low during the "deoxygenation" phase.

-

Solution: Ensure vigorous reflux is maintained for at least 4 hours after addition.

-

-

Problem: "Sticky" reaction mixture during workup.

-

Cause: Titanium oxides forming a gel.

-

Solution: Use a saturated Rochelle's salt (Sodium Potassium Tartrate) solution instead of carbonate for quenching. Stir for 1 hour until layers separate cleanly.

-

Part 4: References

-

McMurry Coupling Reviews:

-

Fürstner, A., & Bogdanović, B. (1996). "New developments in the chemistry of low-valent titanium." Angewandte Chemie International Edition, 35(6), 502-515. Link

-

Duan, X. F., et al. (2007). "A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings."[5] Tetrahedron Letters, 48, 1-5. Link

-

-

Benzofuran Synthesis:

-

Rehan, M., et al. (2017). "Synthesis of Functionalized Benzo[b]furans via Oxidative Cyclization of o-Cinnamyl Phenols." Journal of Organic Chemistry, 82, 3411-3424. Link

-

Kishor, M. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[1] Link

-

-

Chemical Properties:

-

ChemScene. (2025). "4-Formylphenyl 4-methylbenzoate Product Data." Link (Note: Isomeric reference for physical property baseline).

-

-

NHC Catalysis (Alternative Pathway):

Sources

- 1. jocpr.com [jocpr.com]

- 2. Microwave Chemistry: Synthesis of 2-Aryl and 2-Alkylbenzothiazoles, McMurry Reaction, Synthesis of New Pyrazolo[1,5-a]pyrimidines, Synthesis of Macrodiolides [organic-chemistry.org]

- 3. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 4. [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: Solvent Selection for Reactions of 2-Formylphenyl 4-methylbenzoate

Abstract

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Formylphenyl 4-methylbenzoate. This bifunctional aromatic compound, featuring both an aldehyde and a benzoate ester, offers a versatile platform for synthesizing a wide array of complex molecules. However, its dual reactivity presents unique challenges in achieving chemoselectivity. The judicious selection of a solvent is paramount, as it not only influences reaction rates and yields but also governs the selective transformation of one functional group over the other. This document provides an in-depth analysis of solvent effects and detailed, field-proven protocols for several key transformations: the Wittig reaction, Knoevenagel condensation, reductive amination, and Grignard addition. Furthermore, it addresses the inherent chemoselectivity challenges and explores advanced applications, empowering researchers to harness the full synthetic potential of this valuable building block.

Introduction: The Critical Role of the Solvent

2-Formylphenyl 4-methylbenzoate is a substrate of significant interest due to its ortho-substituted aldehyde and ester moieties. The aldehyde is a gateway for C-C and C-N bond formations, while the benzoate ester can act as a leaving group precursor for cross-coupling reactions or be involved in intramolecular cyclizations. The success of any synthetic strategy involving this molecule is critically dependent on controlling which functional group reacts.

The solvent is not merely a medium for dissolution; it is an active participant in the reaction. Its properties—polarity, proticity, and coordinating ability—can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway. For a bifunctional molecule like 2-Formylphenyl 4-methylbenzoate, the solvent can be leveraged to enhance the reactivity of the desired functional group while passivating the other, thus achieving the desired chemoselectivity.

Knoevenagel Condensation: Driving C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction for converting aldehydes into α,β-unsaturated systems by reacting them with active methylene compounds in the presence of a basic catalyst.[1][2] The choice of solvent is a decisive factor in the efficiency of this transformation.

Scientific Rationale for Solvent Selection

The Knoevenagel condensation proceeds via the formation of a carbanion or enolate from the active methylene compound, which then attacks the aldehyde. The solvent's role is multifaceted:

-

Solubility: It must effectively dissolve the aldehyde, the active methylene compound, and the catalyst.

-

Stabilization of Intermediates: Polar aprotic solvents excel in this reaction because they can stabilize the charged enolate intermediate without solvating the basic catalyst too strongly, thus preserving its activity.

-

Reaction Rate: Protic solvents, like methanol or ethanol, can hydrogen-bond with the catalyst and the enolate, which can slow down the reaction.[3] Nonpolar solvents such as toluene are often less effective due to poor solubility of the catalyst and intermediates.

Studies have shown that polar aprotic solvents like Dimethylformamide (DMF) are often superior, leading to significantly higher conversion rates and shorter reaction times compared to both protic and nonpolar alternatives.[3]

Comparative Solvent Data

| Solvent | Type | Catalyst | Typical Reaction Time | Conversion/Yield | Reference |

| DMF | Polar Aprotic | Piperidine / Hydrotalcite | 15-30 min | 81-99% | [3] |

| Ethanol | Polar Protic | Piperidine | 2-18 h | High Yields | [1] |

| Methanol | Polar Protic | Hydrotalcite | > 1 h | Poor Conversion | [3] |

| Toluene | Nonpolar | Piperidine | > 2 h | 61-99% | [3] |

| Water | Polar Protic | Various / Catalyst-free | 10 min - 4.5 h | High Yields | [4] |

| Solvent-Free | - | Various | 1 h | 71-87% | [5] |

Experimental Protocol: Knoevenagel Condensation in DMF

This protocol describes the condensation of 2-Formylphenyl 4-methylbenzoate with malononitrile.

Materials:

-

2-Formylphenyl 4-methylbenzoate

-

Malononitrile

-

Piperidine (catalyst)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (1M)

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Formylphenyl 4-methylbenzoate (1.0 eq) and malononitrile (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

Add a catalytic amount of piperidine (0.1 eq) to the solution with stirring.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture to pH ~6 with 1M HCl to neutralize the catalyst. A precipitate of the product will form.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Workflow Diagram

Caption: Knoevenagel Condensation Workflow.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[6] For 2-Formylphenyl 4-methylbenzoate, this reaction selectively targets the aldehyde group, as esters are generally unreactive towards phosphonium ylides.[7]

Scientific Rationale for Solvent Selection

The choice of solvent is critical for both the formation of the ylide and the subsequent olefination, primarily influencing the stereoselectivity (E/Z ratio) of the resulting alkene.

-

Ylide Formation: The ylide is typically generated by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH). Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching the base and the ylide.

-

Stereoselectivity:

-

Non-polar, aprotic solvents (e.g., Toluene, THF) with "salt-free" ylides (prepared from phosphonium salts with bases like NaHMDS) tend to favor the formation of Z-alkenes with unstabilized ylides.[8]

-

Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the betaine intermediate, potentially leading to thermodynamic equilibration and favoring the more stable E-alkene, especially with stabilized ylides.[8]

-

Protic solvents (e.g., alcohols) are incompatible with the strong bases used to generate ylides but can be used in some specific cases, like the Schlosser modification for E-alkene synthesis.[6]

-

Given the ester functionality in the substrate, using a stabilized ylide (e.g., Ph₃P=CHCO₂Et) will predictably yield the E-alkene, and the solvent choice will have a less dramatic effect on the ratio compared to unstabilized ylides.

Experimental Protocol: Wittig Olefination in THF

This protocol describes the reaction of 2-Formylphenyl 4-methylbenzoate with methyltriphenylphosphonium bromide to form the corresponding vinyl derivative.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Formylphenyl 4-methylbenzoate

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

Procedure:

-

Ylide Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep orange or yellow, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Wittig Reaction: In a separate dry flask, dissolve 2-Formylphenyl 4-methylbenzoate (1.0 eq) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-